Ethyl 2-amino-3-methylbenzoate

Description

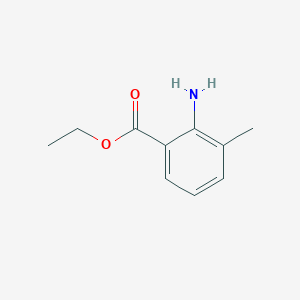

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUCKPVSAAMSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597744 | |

| Record name | Ethyl 2-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64818-79-7 | |

| Record name | Ethyl 2-amino-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 2-amino-3-methylbenzoate from 3-methyl-2-nitrobenzoic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthetic routes for producing Ethyl 2-amino-3-methylbenzoate, a key intermediate in the pharmaceutical and chemical industries, starting from 3-methyl-2-nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and a visual representation of the synthetic pathways.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The synthesis from 3-methyl-2-nitrobenzoic acid is a common and efficient approach. This guide will explore the two primary synthetic strategies:

-

Route A: Esterification of 3-methyl-2-nitrobenzoic acid followed by the reduction of the nitro group.

-

Route B: Reduction of the nitro group of 3-methyl-2-nitrobenzoic acid followed by esterification of the resulting amino acid.

The choice of route can depend on factors such as the availability of reagents, desired purity, and scalability of the process.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for the key transformations involved in the synthesis of this compound.

Table 1: Esterification of Benzoic Acid Derivatives

| Starting Material | Esterification Method | Reagents | Solvent | Yield | Reference |

| 2-amino-3-methylbenzoic acid | Methylation | Methyl iodide, Cesium carbonate | N,N-dimethylformamide | 92% | [1] |

| 3-nitrobenzoic acid | Fischer Esterification | Methanol, H₂SO₄ | Methanol | - | [2] |

Table 2: Reduction of Nitroarenes

| Starting Material | Reduction Method | Catalyst/Reagent | Solvent | Pressure | Temperature | Yield | Reference |

| 3-methyl-2-nitrobenzoate | Catalytic Hydrogenation | 5% Pd/C | Acetonitrile | 65-100 psi | 70°C | 97.5% | [1] |

| 2-methyl-3-nitrobenzoic acid | Catalytic Hydrogenation | 5% Pd/C | Ethyl acetate | Balloon (H₂) | Room Temp | 90% | [3] |

| 2-nitro-3-methylbenzoic acid | Catalytic Hydrogenation | Raney nickel | - | - | - | >92% | [4] |

Experimental Protocols

Route A: Esterification followed by Reduction

Step A1: Synthesis of Ethyl 3-methyl-2-nitrobenzoate

This procedure is based on the general principles of Fischer esterification.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-methyl-2-nitrobenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous ethanol (excess, ~10-20 eq) followed by a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 3-methyl-2-nitrobenzoate.

Step A2: Synthesis of this compound

This protocol is adapted from the reduction of a similar nitro ester.[1]

-

Reaction Setup: In a high-pressure vessel, combine Ethyl 3-methyl-2-nitrobenzoate (1.0 eq), 5% Palladium on Carbon (Pd/C, ~1-2% w/w), and acetonitrile.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, then introduce hydrogen gas to a pressure of 65-100 psi.

-

Reaction Conditions: Heat the mixture to 70°C and stir for 8-16 hours.

-

Work-up: After the reaction is complete, cool the vessel and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through Celite to remove the Pd/C catalyst, washing the filter cake with acetonitrile. The combined filtrate contains the desired product. The solvent can be evaporated to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Route B: Reduction followed by Esterification

Step B1: Synthesis of 2-amino-3-methylbenzoic acid

This protocol is based on the reduction of the corresponding nitrobenzoic acid.[3]

-

Reaction Setup: In a two-neck round-bottom flask, dissolve 3-methyl-2-nitrobenzoic acid (1.0 eq) in ethyl acetate.

-

Catalyst Addition: Add 5% Palladium on Carbon (Pd/C, ~5% w/w).

-

Hydrogenation: Secure a balloon filled with hydrogen gas to the flask and stir the mixture vigorously for 15 hours at room temperature.

-

Work-up: Upon completion, filter the mixture to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure to obtain the crude 2-amino-3-methylbenzoic acid. This can be purified by column chromatography using a dichloromethane/ethanol mixture as the eluent to yield a pure solid.

Step B2: Synthesis of this compound

This protocol is an adaptation of a similar esterification procedure.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF).

-

Base Addition: Add cesium carbonate (1.5 eq) and stir the mixture for 30 minutes at room temperature.

-

Alkylating Agent Addition: Add ethyl iodide or ethyl bromide (1.0-1.1 eq) to the mixture.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 18 hours.

-

Work-up: Partition the reaction mixture between water and ether. Extract the aqueous layer with additional ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to obtain this compound.

Visualized Synthetic Workflow

The following diagram illustrates the two primary synthetic routes from 3-methyl-2-nitrobenzoic acid to this compound.

Caption: Synthetic routes to this compound.

References

"Ethyl 2-amino-3-methylbenzoate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethyl 2-amino-3-methylbenzoate. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Chemical Properties and Structure

This compound is an aromatic ester with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1] Its chemical structure consists of a benzene ring substituted with an ethyl ester group, an amino group, and a methyl group at positions 1, 2, and 3, respectively.

Structure:

-

IUPAC Name: this compound

-

CAS Number: 64818-79-7[1]

-

Molecular Formula: C₁₀H₁₃NO₂[1]

-

SMILES: CCOC(=O)c1cccc(C)c1N

A summary of the key quantitative chemical properties of this compound and its related isomers is presented in the table below for comparative analysis. It is important to note the distinction between the different positional isomers.

| Property | This compound | Ethyl 3-amino-2-methylbenzoate | Notes |

| Molecular Weight ( g/mol ) | 179.22[1] | 179.22[2] | |

| Melting Point (°C) | 62 (Predicted) | Not Available | |

| Boiling Point (°C) | 286.1 ± 20.0 (Predicted) | 150 @ 5.3 mmHg | |

| pKa | 2.06 ± 0.10 (Predicted) | Not Available | Predicted for the conjugate acid. |

| Specific Gravity | Not Available | 1.11 | |

| Refractive Index | Not Available | 1.56 |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Fischer esterification of 2-amino-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol: Fischer Esterification

Materials:

-

2-amino-3-methylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Drying and Evaporation: Separate the organic layer, dry it over anhydrous sodium sulfate, and then remove the solvent by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Biological Context

While direct studies on the biological activity of this compound are limited, its corresponding carboxylic acid, 2-amino-3-methylbenzoic acid, is a known metabolite of the local anesthetic lidocaine. This suggests that this compound could potentially serve as a prodrug or exhibit related pharmacological activities. The ester moiety could enhance its lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile compared to the parent carboxylic acid.

The metabolic pathway of lidocaine involves N-de-ethylation followed by hydrolysis of the amide bond, which can ultimately lead to the formation of various metabolites, including aminobenzoic acid derivatives.

The logical relationship for the potential metabolic relevance of this compound is depicted below.

Caption: Potential metabolic relationship of this compound to lidocaine.

Further research is warranted to explore the pharmacological profile of this compound and its potential applications in drug development, possibly as an analog or prodrug of compounds with anesthetic or related activities.

References

"Ethyl 2-amino-3-methylbenzoate" CAS number and molecular weight

An In-depth Technical Guide to Ethyl 2-amino-3-methylbenzoate

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis protocols, and potential biological significance, with a focus on data presentation and experimental detail.

Core Compound Information

CAS Number: 64818-79-7[1][2][3][4][5]

Molecular Weight: 179.22 g/mol [2][6][7]

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][6][7] |

| CAS Number | 64818-79-7 | [1][2][3][4][5] |

| Molecular Weight | 179.22 | [2][6][7] |

| Purity | >95% | [1][4] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [6] |

Synthesis and Experimental Protocols

While specific synthesis protocols for this compound are not extensively published, a reliable method can be extrapolated from the synthesis of its parent acid, 2-amino-3-methylbenzoic acid, followed by esterification.

Part 1: Synthesis of 2-Amino-3-methylbenzoic Acid

A common method for the synthesis of 2-amino-3-methylbenzoic acid involves the reduction of 2-methyl-3-nitrobenzoic acid.

Experimental Protocol:

-

Dissolve 2-methyl-3-nitrobenzoic acid (12.12 mmol) in ethyl acetate in a two-necked round-bottomed flask.

-

Add 5% Palladium on carbon (Pd/C) catalyst (0.10 g) to the solution.

-

Stir the reaction mixture for 15 hours under a hydrogen atmosphere.

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel 60-120 mesh, using dichloromethane and ethanol (v/v, 99.5:0.5) as eluent) to yield pure 2-amino-3-methylbenzoic acid as a white solid.[8]

Part 2: Esterification to this compound

The synthesized 2-amino-3-methylbenzoic acid can then be esterified to the target compound.

Experimental Protocol:

-

Suspend 2-amino-3-methylbenzoic acid (10 mmol) in absolute ethanol (50 mL).

-

Cool the mixture in an ice bath and slowly add thionyl chloride (12 mmol).

-

Reflux the reaction mixture for 4 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct research on the biological activity of this compound is limited. However, insights can be drawn from its parent compound, 2-amino-3-methylbenzoic acid, and other related derivatives.

Metabolic Pathway Involvement

2-Amino-3-methylbenzoic acid, the precursor to the title compound, is a known human metabolite involved in the metabolism of lidocaine, a common local anesthetic and antiarrhythmic drug.[3] This suggests that this compound could potentially interact with or influence this metabolic pathway.

Caption: Involvement of the parent acid in the Lidocaine metabolism pathway.

Potential Therapeutic Applications

Derivatives of 2-aminobenzoic acid (anthranilic acid) have been investigated for their anti-inflammatory and analgesic properties.[9] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents in these areas. Furthermore, 2-amino-3-methylbenzoic acid has been shown to inhibit ryanodine receptor channels, which are crucial for calcium release from the endoplasmic reticulum, indicating a potential for this class of compounds in modulating intracellular calcium signaling.[2]

References

- 1. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate [mdpi.com]

- 2. 2-Amino-3-methylbenzoic acid | 4389-45-1 | FA54893 [biosynth.com]

- 3. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | 64818-79-7 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 2-amino-3-methylbenzoate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3-methylbenzoate is an aromatic ester with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and a discussion of its potential relevance in drug discovery, drawing a parallel with its parent compound, a known metabolite of lidocaine.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₁₀H₁₃NO₂. Its IUPAC name is this compound, and it is also known by synonyms such as benzoic acid, 2-amino-3-methyl-, ethyl ester.[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 64818-79-7 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 62 °C | [1] |

| Boiling Point | 286.1±20.0 °C (Predicted) | [1] |

| Density | 1.103±0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

A standard method for the preparation of this compound is the Fischer esterification of 2-amino-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is based on the general principles of Fischer esterification and adapted for the synthesis of the title compound.[2][3]

Materials:

-

2-amino-3-methylbenzoic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylbenzoic acid in an excess of absolute ethanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture by the slow addition of a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, its structural similarity to other biologically active molecules suggests its potential as a scaffold in medicinal chemistry. The un-esterified parent compound, 2-amino-3-methylbenzoic acid, is a known metabolite of the local anesthetic and antiarrhythmic drug, lidocaine. This metabolic relationship suggests that the core structure of 2-amino-3-methylbenzoic acid is recognized by biological systems.

The general synthetic pathway for this class of compounds is outlined below:

Caption: Synthetic and biological context of this compound.

Conclusion

This compound is a readily synthesizable aromatic ester with potential as a versatile building block in organic and medicinal chemistry. While its direct biological functions are yet to be fully elucidated, its relationship to a known drug metabolite suggests that this chemical scaffold is of interest for the design and synthesis of new therapeutic agents. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its chemical reactivity and biological properties.

References

An In-depth Technical Guide on the Solubility of Ethyl 2-amino-3-methylbenzoate and its Parent Acid in Organic Solvents

Disclaimer: This technical guide addresses the solubility of "Ethyl 2-amino-3-methylbenzoate." However, a comprehensive search of scientific literature did not yield specific quantitative solubility data for this ethyl ester. Therefore, this guide provides detailed solubility data for its parent compound, 2-Amino-3-methylbenzoic acid , as a close proxy. The esterification of the carboxylic acid to an ethyl ester will influence its solubility characteristics; thus, the provided data should be considered a foundational reference for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

The following data summarizes the mole fraction solubility of 2-Amino-3-methylbenzoic acid in twelve common organic solvents at temperatures ranging from 278.15 K to 318.15 K. This data is crucial for understanding the thermodynamic behavior of this compound class in various solvent systems, which is essential for processes such as purification, recrystallization, and formulation.[1][2]

At a given temperature, the mole fraction solubility of 2-Amino-3-methylbenzoic acid in the studied solvents follows the descending order: 1,4-dioxane > acetone > 2-butanone > ethyl acetate > acetonitrile > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol > toluene > cyclohexane.[1]

Table 1: Mole Fraction Solubility (x) of 2-Amino-3-methylbenzoic Acid in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol |

| 278.15 | 0.0121 | 0.0095 | 0.0076 | 0.0055 | 0.0063 |

| 283.15 | 0.0142 | 0.0113 | 0.0091 | 0.0066 | 0.0075 |

| 288.15 | 0.0166 | 0.0134 | 0.0108 | 0.0079 | 0.0090 |

| 293.15 | 0.0194 | 0.0158 | 0.0128 | 0.0094 | 0.0107 |

| 298.15 | 0.0227 | 0.0186 | 0.0151 | 0.0112 | 0.0127 |

| 303.15 | 0.0264 | 0.0218 | 0.0178 | 0.0133 | 0.0151 |

| 308.15 | 0.0307 | 0.0255 | 0.0209 | 0.0157 | 0.0179 |

| 313.15 | 0.0356 | 0.0298 | 0.0245 | 0.0185 | 0.0211 |

| 318.15 | 0.0412 | 0.0347 | 0.0286 | 0.0218 | 0.0248 |

| Temperature (K) | Acetone | Acetonitrile | 2-Butanone | Ethyl Acetate | 1,4-Dioxane |

| 278.15 | 0.0335 | 0.0133 | 0.0279 | 0.0178 | 0.0352 |

| 283.15 | 0.0378 | 0.0155 | 0.0316 | 0.0205 | 0.0398 |

| 288.15 | 0.0426 | 0.0180 | 0.0358 | 0.0235 | 0.0450 |

| 293.15 | 0.0481 | 0.0208 | 0.0405 | 0.0270 | 0.0508 |

| 298.15 | 0.0542 | 0.0240 | 0.0458 | 0.0310 | 0.0573 |

| 303.15 | 0.0611 | 0.0276 | 0.0518 | 0.0355 | 0.0646 |

| 308.15 | 0.0688 | 0.0317 | 0.0585 | 0.0405 | 0.0728 |

| 313.15 | 0.0774 | 0.0363 | 0.0660 | 0.0462 | 0.0819 |

| 318.15 | 0.0870 | 0.0416 | 0.0744 | 0.0526 | 0.0921 |

| Temperature (K) | Toluene | Cyclohexane |

| 278.15 | 0.0016 | 0.0004 |

| 283.15 | 0.0019 | 0.0005 |

| 288.15 | 0.0022 | 0.0006 |

| 293.15 | 0.0026 | 0.0007 |

| 298.15 | 0.0031 | 0.0008 |

| 303.15 | 0.0037 | 0.0010 |

| 308.15 | 0.0044 | 0.0012 |

| 313.15 | 0.0052 | 0.0014 |

| 318.15 | 0.0061 | 0.0017 |

Data extracted from the Journal of Chemical & Engineering Data.[1][2]

Experimental Protocols

The quantitative solubility data presented above was determined using the isothermal saturation method . This is a reliable and widely used technique for measuring equilibrium solubility.[3][4]

Objective: To determine the equilibrium concentration of a solute in a solvent at a constant temperature.

Materials and Apparatus:

-

Solute (e.g., 2-Amino-3-methylbenzoic acid)

-

Solvent of interest

-

Thermostatic shaker or magnetic stirrer with a heating/cooling system

-

Calibrated thermometer

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid solute is added to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: The vial is placed in a thermostatic shaker and agitated at a constant temperature for a sufficient duration to reach solid-liquid equilibrium. The time required for equilibration should be determined experimentally, but typically ranges from several hours to days.

-

Phase Separation: Once equilibrium is achieved, agitation is stopped, and the suspension is allowed to stand for a period to allow the excess solid to settle. A sample of the supernatant (the clear, saturated solution) is then carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being collected.

-

Analysis: The collected supernatant is accurately weighed and then diluted with an appropriate solvent. The concentration of the solute in the diluted sample is determined using a validated analytical method, such as HPLC.

-

Calculation: The mole fraction solubility is calculated from the measured concentration of the solute and the known masses of the solute and solvent in the analyzed sample.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.

Factors Influencing Solubility

The solubility of an organic compound is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions. The "like dissolves like" principle is a fundamental guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5]

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the melting and boiling points of Ethyl 2-amino-3-methylbenzoate (CAS Number: 64818-79-7). Due to the limited availability of experimental data for this specific compound, this document also includes information on closely related isomers to offer a comparative context. Furthermore, standardized experimental protocols for the determination of melting and boiling points are outlined to assist researchers in laboratory settings.

Physicochemical Data Summary

The physical properties of this compound and its isomers are summarized in the table below. It is critical to note that while these compounds share the same molecular formula, their structural differences result in distinct physical characteristics.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| This compound | 64818-79-7 | C₁₀H₁₃NO₂ | No data available | 286.1 at 760 mmHg[1] |

| Ethyl 3-amino-2-methylbenzoate | 57414-85-4 | C₁₀H₁₃NO₂ | Not specified | 150 at 5.3 mmHg |

| Mthis compound | 22223-49-0 | C₉H₁₁NO₂ | 115 - 117 | 153 at 23 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail standardized methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil)

Procedure:

-

Sample Preparation: The sample must be completely dry and in the form of a fine powder to ensure uniform heat distribution. If necessary, grind the crystalline sample using a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom. The sample height should be approximately 1-2 mm.[2]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate (approximately 10-20°C per minute) can be used to determine an approximate melting range.[3]

-

Precise Measurement: Allow the apparatus to cool. For a precise measurement, start heating again at a much slower rate (1-2°C per minute) when the temperature is about 15-20°C below the approximate melting point.[3]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the substance.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube or beaker with a heating medium)

-

Clamps and stand

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Immerse the assembly into a heating bath. Heat the bath gradually.

-

Observation: As the liquid heats up, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the boiling point is approached, this stream will become rapid and continuous.

-

Data Recording: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube is the boiling point of the liquid.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a chemical compound's physical properties, from initial literature review to experimental determination.

Caption: A logical workflow for determining the physical properties of a chemical compound.

References

Spectroscopic Data Analysis of Ethyl 2-amino-3-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-amino-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its structural analogue, 2-amino-3-methylbenzoic acid, and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 1H | Ar-H |

| ~6.7 | Doublet | 1H | Ar-H |

| ~6.6 | Triplet | 1H | Ar-H |

| ~4.8 (broad) | Singlet | 2H | -NH₂ |

| 4.35 | Quartet | 2H | -OCH₂CH₃ |

| 2.15 | Singlet | 3H | Ar-CH₃ |

| 1.38 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Ester) |

| ~148 | Ar-C (C-NH₂) |

| ~135 | Ar-C |

| ~125 | Ar-C (C-CH₃) |

| ~118 | Ar-C |

| ~116 | Ar-C |

| ~115 | Ar-C |

| ~61 | -OCH₂CH₃ |

| ~17 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3450 - 3300 | N-H Stretch (Amine) |

| 3050 - 3000 | C-H Stretch (Aromatic) |

| 2980 - 2850 | C-H Stretch (Aliphatic) |

| 1720 - 1700 | C=O Stretch (Ester) |

| 1620 - 1580 | N-H Bend (Amine) |

| 1600 - 1450 | C=C Stretch (Aromatic) |

| 1250 - 1100 | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 179 | Molecular Ion [M]⁺ |

| 164 | [M - CH₃]⁺ |

| 150 | [M - C₂H₅]⁺ |

| 134 | [M - OC₂H₅]⁺ |

| 106 | [M - COOC₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standardized for organic compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Weigh approximately 5-20 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), inside a clean, dry vial.[1][2]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter directly into a 5 mm NMR tube.[1][3]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[2]

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue before inserting it into the spectrometer.[3]

¹H and ¹³C NMR Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4]

-

For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5][6]

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.[7] This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).[7]

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

The sample must be volatile to be analyzed by EI-MS.[8] A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

The sample is heated to produce a vapor, which then enters the ion source.[8]

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9][10]

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and numerous fragment ions.[8][9][10][11]

Data Acquisition:

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. organomation.com [organomation.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 7. mse.washington.edu [mse.washington.edu]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Ethyl 2-amino-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 2-amino-3-methylbenzoate. It includes predicted chemical shifts, coupling patterns, and integration values, along with a comprehensive experimental protocol for acquiring such a spectrum. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Molecular Structure and Proton Environments

This compound possesses a substituted benzene ring and an ethyl ester group, giving rise to several distinct proton signals in its ¹H NMR spectrum. The molecular structure and the different proton environments are illustrated below.

Caption: Molecular structure of this compound with key proton groups highlighted.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift values for analogous substituted benzene derivatives and spin-spin coupling principles.[1][2][3][4]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | ~7.7 | Doublet | ~8 | 1H | Ar-H (Position 6) |

| b | ~7.2 | Triplet | ~8 | 1H | Ar-H (Position 5) |

| c | ~6.7 | Doublet | ~8 | 1H | Ar-H (Position 4) |

| d | ~4.8 | Broad Singlet | - | 2H | -NH₂ |

| e | 4.3 - 4.4 | Quartet | ~7 | 2H | -O-CH₂ -CH₃ |

| f | ~2.2 | Singlet | - | 3H | Ar-CH₃ |

| g | 1.3 - 1.4 | Triplet | ~7 | 3H | -O-CH₂-CH₃ |

Analysis of the Predicted Spectrum

-

Aromatic Protons (a, b, c): The three protons on the aromatic ring will appear in the downfield region of the spectrum (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene ring current.

-

The proton at position 6 (a ) is ortho to the electron-withdrawing ester group and is expected to be the most downfield. It will likely appear as a doublet due to coupling with the proton at position 5.

-

The proton at position 5 (b ) is coupled to the protons at positions 4 and 6, and is therefore expected to be a triplet.

-

The proton at position 4 (c ) is ortho to the electron-donating amino group and meta to the ester group, which will cause it to be the most upfield of the aromatic protons. It should appear as a doublet due to coupling with the proton at position 5.

-

-

Amino Protons (d): The two protons of the amino group are expected to appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

-

Ethyl Group Protons (e, g): The ethyl ester group gives rise to two distinct signals.

-

The methylene protons (-O-CH₂ -CH₃, e ) are adjacent to the electron-withdrawing oxygen atom and will be deshielded, appearing as a quartet around 4.3-4.4 ppm. The quartet multiplicity arises from coupling with the three adjacent methyl protons.

-

The methyl protons (-O-CH₂-CH₃ , g ) will appear as a triplet around 1.3-1.4 ppm due to coupling with the two adjacent methylene protons.

-

-

Methyl Group Proton (f): The methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the aromatic signals, typically around 2.2 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

A detailed methodology for acquiring the ¹H NMR spectrum of this compound is provided below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[5]

-

Ensure the sample is fully dissolved to obtain a clear, homogeneous solution.

2. Instrumentation and Parameters:

-

The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.[6]

-

The following is a typical set of acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds to allow for full relaxation of the protons between scans.

-

Spectral Width: A sweep width of approximately 12-16 ppm is generally sufficient for ¹H NMR of organic molecules.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and coupling constants to confirm the structure.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the analysis of a ¹H NMR spectrum.

Caption: A flowchart outlining the key steps in processing and interpreting ¹H NMR data.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural confirmation. By analyzing the chemical shifts, integration, and coupling patterns of the various proton signals, one can confidently assign each resonance to its corresponding proton in the molecule. The provided experimental protocol offers a robust method for obtaining high-quality spectra for this and similar compounds, which is a critical step in the characterization of new chemical entities in research and drug development.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-amino-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Ethyl 2-amino-3-methylbenzoate. The information presented herein is crucial for the structural elucidation, metabolite identification, and quality control of this compound in pharmaceutical and chemical research.

Introduction

This compound is an aromatic ester with a molecular weight of 179.22 g/mol . Its structure, featuring an amino group and a methyl group ortho to the ethyl ester, suggests a complex and informative fragmentation pattern under mass spectrometric analysis. Understanding these fragmentation pathways is fundamental for the unambiguous identification of the molecule and its potential derivatives.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from predictable cleavage patterns. The following table summarizes the anticipated major ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss.

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 179 | [M]•+ | - | Molecular Ion |

| 164 | [M - CH₃]•+ | •CH₃ | Loss of a methyl radical from the ethyl ester or the aromatic ring |

| 151 | [M - C₂H₄]•+ | C₂H₄ | McLafferty rearrangement with loss of ethylene |

| 134 | [M - OC₂H₅]•+ | •OC₂H₅ | α-cleavage with loss of the ethoxy radical |

| 133 | [M - C₂H₅OH]•+ | C₂H₅OH | "Ortho effect" leading to the elimination of ethanol |

| 106 | [M - C₂H₅OH - CO]•+ | C₂H₅OH, CO | Subsequent loss of carbon monoxide from the m/z 133 ion |

| 91 | [C₇H₇]⁺ | - | Tropylium ion (rearrangement) |

Key Fragmentation Pathways

The fragmentation of this compound is governed by the stability of the resulting ions and the influence of its functional groups. The primary fragmentation routes are detailed below.

α-Cleavage and Related Fissions

Upon electron ionization, the molecule will readily form a molecular ion ([M]•+ at m/z 179). The most common initial fragmentations for esters involve cleavages adjacent to the carbonyl group.

-

Loss of the Ethoxy Radical: A prominent fragmentation pathway is the loss of the ethoxy radical (•OC₂H₅) to form a stable acylium ion at m/z 134.[1][2]

-

Loss of a Methyl Radical: Cleavage of the C-C bond in the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in an ion at m/z 164.

McLafferty Rearrangement

Esters containing gamma-hydrogens are susceptible to the McLafferty rearrangement.[3] In this case, a hydrogen atom from the ethyl group is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄). This process is expected to produce a radical cation at m/z 151, corresponding to 2-amino-3-methylbenzoic acid.

The "Ortho Effect"

The presence of the amino and methyl groups ortho to the ester functionality is predicted to induce a significant "ortho effect". This involves the interaction of the adjacent groups, facilitating a unique fragmentation pathway. It is anticipated that the amino group will facilitate the transfer of a hydrogen from the ethyl group, leading to the elimination of a neutral ethanol molecule (C₂H₅OH). This would result in a prominent ion at m/z 133. This type of interaction is a known phenomenon in the mass spectrometry of ortho-substituted aromatic compounds.[4]

Secondary Fragmentations

The primary fragment ions can undergo further fragmentation:

-

The acylium ion at m/z 134 may lose carbon monoxide (CO) to yield an ion at m/z 106.

-

The ion at m/z 133, formed via the "ortho effect", is also likely to lose CO to produce the same ion at m/z 106.

-

Rearrangement of the aromatic ring can lead to the formation of the highly stable tropylium ion at m/z 91.

Experimental Protocols

To obtain the mass spectrum of this compound, the following general methodologies can be employed:

Sample Preparation

A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.

Electron Ionization (EI) Mass Spectrometry

-

Introduction: The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Electrospray Ionization (ESI) Mass Spectrometry

For a softer ionization technique that often yields a more prominent molecular ion peak, ESI can be used, typically coupled with tandem mass spectrometry (MS/MS) to induce fragmentation.

-

Introduction: The sample solution is introduced into the ESI source via a syringe pump or liquid chromatograph (LC-MS).

-

Ionization: The solution is sprayed through a heated capillary at a high voltage, creating charged droplets. As the solvent evaporates, the analyte molecules become protonated (e.g., [M+H]⁺).

-

MS/MS Analysis: The protonated molecular ion is isolated in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

Detection: The resulting fragment ions are analyzed in the second stage of the mass spectrometer to produce the MS/MS spectrum.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.

Caption: Primary and secondary fragmentation pathways of this compound.

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich source of structural information. The interplay of standard ester fragmentation mechanisms, such as α-cleavage and McLafferty rearrangement, with the influential "ortho effect" from the adjacent amino and methyl groups, leads to a characteristic and diagnostic fragmentation pattern. This guide provides a foundational understanding for researchers to interpret mass spectral data of this compound, aiding in its reliable identification and characterization in complex matrices.

References

"Ethyl 2-amino-3-methylbenzoate" safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on currently available data. Specific safety data for Ethyl 2-amino-3-methylbenzoate (CAS 64818-79-7) is limited. Therefore, this guide includes data from structurally similar compounds to provide a comprehensive safety assessment. All users should exercise caution and conduct their own risk assessments before handling this chemical.

Introduction

This compound is an aromatic ester with potential applications in pharmaceutical synthesis and research. A thorough understanding of its safety profile is crucial for ensuring safe handling and mitigating potential risks in a laboratory and drug development setting. This technical guide provides a summary of the available safety data for this compound and its structural analogs.

Physicochemical Properties

| Property | This compound | Ethyl Anthranilate (Analogue) | Methyl Anthranilate (Analogue) | Ethyl 3-aminobenzoate (Analogue) |

| CAS Number | 64818-79-7 | 87-25-2 | 134-20-3 | 582-33-2 |

| Molecular Formula | C₁₀H₁₃NO₂ | C₉H₁₁NO₂ | C₈H₉NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 179.22 g/mol | 165.19 g/mol | 151.16 g/mol | 165.19 g/mol |

| Appearance | Light yellow liquid[1] | Clear yellow-brown solid or liquid[2] | Colorless semi-solid melting to a liquid[3] | |

| Melting Point | 13 - 15 °C[1] | 24 °C[4] | 27 - 30 °C[3] | |

| Boiling Point | 129 - 130 °C @ 9 mmHg[1] | 256 °C @ 760 mmHg[4] | 172 - 175 °C @ 17 hPa[3] | |

| Flash Point | No data available | > 110 °C (> 230 °F)[1] | 104 °C (219.2 °F)[2][4] | 113 °C (235.4 °F) - closed cup[3] |

| Density | 1.117 g/cm³[1] | 1.168 g/cm³[4] | 1.107 g/mL at 25 °C | |

| Solubility in Water | Insoluble | Poorly soluble | No data available |

Toxicological Data

Comprehensive toxicological data for this compound is not available. The following table presents data for structurally related compounds to provide an estimate of its potential toxicity.

| Compound | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 |

| This compound | No data available | No data available | No data available |

| Methyl Anthranilate | 2910 mg/kg[2] | >5 g/kg[2] | No data available |

| Ethyl 3-aminobenzoate methanesulfonate | |||

| (mouse, intravenous) | 180 mg/kg[5] |

Note: The absence of data for this compound necessitates a cautious approach, treating it as a potentially hazardous substance.

Hazard Identification and Classification

While a specific GHS classification for this compound is not universally established, information for similar compounds suggests potential hazards.

GHS Classification of Structurally Similar Compounds:

-

Ethyl Anthranilate:

-

Methyl Anthranilate:

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)[8]

-

-

Ethyl 3-aminobenzoate:

Based on this data, it is prudent to handle this compound as a substance that may cause skin and eye irritation, and potentially respiratory irritation.

Experimental Protocols

The following sections outline standardized methodologies for determining key safety data points. These protocols are based on internationally recognized guidelines.

Acute Toxicity Testing

The OECD provides comprehensive guidelines for acute toxicity testing.

This method is used to assess the acute toxic effects of a substance administered orally at a series of fixed dose levels.[10][11]

Caption: OECD Guideline 420 Workflow for Acute Oral Toxicity.

This guideline details the procedure for assessing acute toxicity following dermal application.[12][13][14]

Caption: OECD Guideline 402 Workflow for Acute Dermal Toxicity.

These guidelines describe methods for evaluating the toxicity of a substance when inhaled.[15][16][17][18][19] TG 403 is a traditional LC50 test, while TG 436 is an acute toxic class method.[15]

Caption: General Workflow for Acute Inhalation Toxicity Studies.

Flash Point Determination

The flash point is a critical measure of the flammability of a liquid. Standard methods for its determination are provided by ASTM.

This is a widely used method for determining the flash point of various liquids.[20][21][22][23]

Caption: ASTM D93 Pensky-Martens Closed-Cup Flash Point Test.

Handling and Storage Recommendations

Given the potential for skin, eye, and respiratory irritation, the following precautions are recommended when handling this compound:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

While a complete safety data sheet for this compound is not publicly available, a review of data for structurally similar aromatic amines and esters provides a basis for a preliminary hazard assessment. It is reasonable to anticipate that this compound may cause skin and eye irritation and may be harmful if inhaled. Professionals in research and drug development should handle this compound with appropriate caution, utilizing proper engineering controls and personal protective equipment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Ethyl 3-aminobenzoate - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. lobachemie.com [lobachemie.com]

- 8. chemos.de [chemos.de]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. scribd.com [scribd.com]

- 11. oecd.org [oecd.org]

- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

- 17. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. delltech.com [delltech.com]

- 21. ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester - Savant Labs [savantlab.com]

- 22. ASTM D93 - eralytics [eralytics.com]

- 23. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

Commercial Sourcing and Synthetic Guide for Ethyl 2-amino-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and pricing of Ethyl 2-amino-3-methylbenzoate, a key building block in pharmaceutical and chemical synthesis. Furthermore, it outlines a detailed, representative experimental protocol for its synthesis via Fischer esterification, accompanied by a procedural workflow diagram.

Commercial Suppliers and Pricing

This compound (CAS No: 64818-79-7) is available from a variety of chemical suppliers. The purity of the commercially available compound is typically around 95%. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of publicly available information from select suppliers. Please note that for some suppliers, pricing is available only upon request.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Amerigo Scientific | 95% | Inquire | Inquire | For Research Use Only.[1] |

| Apollo Scientific | 95% | 250mg, 500mg, 1g, 5g | £38.00 (250mg), £48.00 (500mg), £58.00 (1g), £172.00 (5g) | In stock in the UK, 1-week lead time for US stock.[2] |

| AOBChem | 95% | 1g, 5g, 10g, 25g, 100g | $94.00 (1g), $341.00 (5g), $579.00 (10g), $1,139.00 (25g), $3,601.00 (100g) | Backordered, with a 7-10 day delivery time from China stock.[3] |

Synthetic Protocol: Fischer Esterification of 2-amino-3-methylbenzoic Acid

The synthesis of this compound is most commonly achieved through the Fischer esterification of 2-amino-3-methylbenzoic acid in the presence of an acid catalyst and excess ethanol. This section provides a detailed, representative experimental protocol for this transformation.

Materials and Equipment

-

2-amino-3-methylbenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylbenzoic acid.

-

Addition of Reagents: Add an excess of absolute ethanol to the flask. A common molar ratio is 1:10 to 1:20 of the carboxylic acid to ethanol to drive the equilibrium towards the product.

-

Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol% relative to the carboxylic acid). The addition should be done in a fume hood and with appropriate personal protective equipment.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take several hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers and wash them with brine.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final, pure product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes: Synthesis of a Key Pyrimidine Intermediate for the Kinase Inhibitor Lifirafenib using Ethyl 2-amino-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-3-methylbenzoate is a valuable substituted anthranilate building block in medicinal chemistry. Its ortho-amino and methyl substitutions provide a unique steric and electronic environment that can be exploited to construct complex heterocyclic scaffolds. This document provides detailed application notes and protocols for the synthesis of a key pharmaceutical intermediate, ethyl 2-((4-chloro-5-nitro-2-pyrimidinyl)amino)-3-methylbenzoate, a direct precursor to the dual RAF/EGFR kinase inhibitor, Lifirafenib (BGB-283). Lifirafenib is an investigational anticancer agent that targets key nodes in the MAPK/ERK signaling pathway, which is often dysregulated in various cancers. The protocols and data presented herein are intended to guide researchers in the efficient synthesis and characterization of this important intermediate.

Synthesis of Ethyl 2-((4-chloro-5-nitro-2-pyrimidinyl)amino)-3-methylbenzoate

The synthesis of the pyrimidine intermediate involves a nucleophilic aromatic substitution (SNAr) reaction between this compound and 2,4-dichloro-5-nitropyrimidine. The amino group of the anthranilate acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.

Experimental Protocol

This protocol is adapted from the procedure described in patent WO2018086450A1.

Materials:

-

This compound

-

2,4-dichloro-5-nitropyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 2,4-dichloro-5-nitropyrimidine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the desired product, ethyl 2-((4-chloro-5-nitro-2-pyrimidinyl)amino)-3-methylbenzoate.

Data Presentation

| Reactant | Molecular Weight ( g/mol ) | Moles (Relative) |

| This compound | 179.22 | 1.0 |

| 2,4-dichloro-5-nitropyrimidine | 193.98 | 1.1 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 |

| Product | Yield | Purity |

| Ethyl 2-((4-chloro-5-nitro-2-pyrimidinyl)amino)-3-methylbenzoate | ~85% (as reported in patent) | >95% (typical after chromatography) |

Characterization Data (Predicted/Typical):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.05 (s, 1H, pyrimidine-H), 8.50 (d, J=8.0 Hz, 1H, Ar-H), 7.50 (t, J=8.0 Hz, 1H, Ar-H), 7.20 (d, J=8.0 Hz, 1H, Ar-H), 4.40 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 1.40 (t, J=7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 167.0, 160.0, 158.5, 155.0, 142.0, 138.0, 135.0, 128.0, 125.0, 123.0, 61.5, 17.0, 14.5.

-

Mass Spectrometry (ESI+): m/z = 337.07 [M+H]⁺ for C₁₄H₁₃ClN₄O₄.

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of the pyrimidine intermediate.

Subsequent Synthesis of Lifirafenib

The synthesized intermediate, ethyl 2-((4-chloro-5-nitro-2-pyrimidinyl)amino)-3-methylbenzoate, is then converted to Lifirafenib through a series of reactions, which typically include:

-

Reduction of the nitro group: The nitro group on the pyrimidine ring is reduced to an amino group, commonly using reducing agents like iron powder in acetic acid or catalytic hydrogenation.

-

Cyclization: The newly formed amino group undergoes intramolecular cyclization with the ester functionality of the benzoate to form a tricyclic lactam core.

-

Sulfonamide formation: The remaining chloro group on the pyrimidine ring is substituted with a suitable sulfonamide moiety to yield the final Lifirafenib molecule.

Mechanism of Action: Lifirafenib and the MAPK/ERK Signaling Pathway

Lifirafenib is a dual inhibitor of BRAF kinase and the Epidermal Growth factor Receptor (EGFR).[1] In many cancers, mutations in the BRAF gene (e.g., V600E) lead to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[2] Furthermore, resistance to BRAF inhibitors can arise from the feedback activation of EGFR, which reactivates the same pathway.[2] By inhibiting both BRAF and EGFR, Lifirafenib aims to provide a more potent and durable blockade of this critical cancer-driving pathway.

Caption: Lifirafenib dually inhibits the MAPK/ERK signaling pathway.

Conclusion

This compound serves as a readily accessible and effective starting material for the synthesis of complex pharmaceutical intermediates. The protocol described provides a reliable method for the preparation of a key precursor to the dual RAF/EGFR inhibitor, Lifirafenib. The ability to efficiently construct this pyrimidine derivative is crucial for the further development and investigation of this and other related kinase inhibitors. The provided data and diagrams offer a comprehensive overview for researchers in the field of drug discovery and development.

References

Application of Ethyl 2-amino-3-methylbenzoate in Agrochemical Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-3-methylbenzoate and its structural analogs, particularly mthis compound, are pivotal intermediates in the synthesis of a significant class of modern agrochemicals. These anthranilate derivatives serve as crucial building blocks for the creation of potent insecticides, most notably within the diamide class. The diamide insecticides, such as chlorantraniliprole, are renowned for their high efficacy against a range of lepidopteran pests, coupled with low toxicity to non-target organisms. This application note provides a comprehensive overview of the use of this compound and related compounds in the synthesis of agrochemicals, complete with detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways.

Core Application: Synthesis of Diamide Insecticides

The primary application of the 2-amino-3-methylbenzoate scaffold is in the synthesis of anthranilic diamide insecticides. These compounds function by targeting the ryanodine receptors in insects, leading to uncontrolled calcium release and subsequent paralysis and death of the pest. The synthesis of these complex molecules involves the coupling of a substituted anthranilamide moiety with a heterocyclic carboxylic acid. This compound can be utilized as a starting material for the preparation of the key anthranilamide intermediate.

A crucial step in the synthesis of many diamide insecticides is the functionalization of the anthranilate ring. For instance, the synthesis of the blockbuster insecticide chlorantraniliprole requires the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide. While many synthetic routes start from 2-amino-3-methylbenzoic acid or its methyl ester, the ethyl ester can also be employed in analogous reaction sequences.

Synthetic Pathways and Methodologies

The general synthetic strategy involves the modification of the this compound core, followed by amidation and coupling reactions. Below are key transformations and protocols derived from patented and published synthetic routes.

Halogenation of the Anthranilate Ring

A common modification is the introduction of a halogen atom, typically chlorine or bromine, at the 5-position of the benzene ring. This is a critical step for enhancing the insecticidal activity of the final product.

Experimental Protocol: Bromination of this compound

This protocol is adapted from a patented procedure for the synthesis of an intermediate for diamide insecticides.

-

Reaction Setup: In a suitable reaction vessel, a solution of this compound (1 equivalent) is prepared in an appropriate solvent such as water.

-

Addition of Reagents: To this solution, add hydrogen bromide (HBr, 48% in water, ~1.05 equivalents) dropwise at room temperature.

-

Oxidative Bromination: Subsequently, add hydrogen peroxide (H₂O₂, 30% in water, ~1.1 equivalents) dropwise to the reaction mixture, while maintaining the temperature below 70°C.

-

Reaction Monitoring and Quenching: The reaction is stirred for approximately one hour. The completion of the reaction can be monitored by techniques such as TLC or LC-MS. Upon completion, any excess peroxide is quenched by the addition of a reducing agent like sodium bisulfite (NaHSO₃).

-

Work-up and Isolation: The reaction mixture is neutralized with a base (e.g., sodium carbonate) to a pH of 7-8. The product, ethyl 2-amino-5-bromo-3-methylbenzoate, is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Table 1: Quantitative Data for the Bromination of this compound

| Reactant | Molar Ratio | Yield | Purity | Reference |

| This compound | 1.0 | 89.1% | >99% (LC Area) | [1][2] |

| Hydrogen Bromide | 1.05 | |||

| Hydrogen Peroxide | 1.1 |

Amidation of the Ester Group

The ester functionality of the anthranilate is typically converted to an amide. This is often achieved by direct reaction with an amine. For the synthesis of chlorantraniliprole, methylamine is used to form the N-methylbenzamide derivative.

Experimental Protocol: Amidation of Ethyl 2-amino-5-cyano-3-methylbenzoate with Methylamine

This protocol is based on a patented method for producing a key intermediate for diamide insecticides.

-

Reaction Setup: Dissolve ethyl 2-amino-5-cyano-3-methylbenzoate (1 equivalent) in methanol.

-

Addition of Amine and Catalyst: Add a solution of methylamine (e.g., 40% in methanol, in excess) and a catalytic amount of a base like sodium methoxide.

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight.

-

Work-up and Isolation: The solvent is removed under vacuum. The resulting solid, 2-amino-5-cyano-N,3-dimethylbenzamide, can be purified by recrystallization or other chromatographic techniques.[1][2]

Table 2: Quantitative Data for the Amidation Reaction

| Reactant | Reagents | Yield | Purity | Reference |

| Ethyl 2-amino-5-cyano-3-methylbenzoate | Methylamine, Sodium methoxide | 95.9% | 99.0% (LC Area) | [1][2] |

Synthesis of the Final Diamide Insecticide (e.g., Chlorantraniliprole)

The final step involves the coupling of the substituted 2-aminobenzamide with a heterocyclic carboxylic acid, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. This is a standard amide bond formation reaction.

Experimental Protocol: Amide Coupling to form Chlorantraniliprole

-

Activation of Carboxylic Acid: The heterocyclic carboxylic acid is converted to a more reactive species, such as an acid chloride. This can be achieved by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.

-

Coupling Reaction: The activated carboxylic acid is then reacted with the 2-amino-5-chloro-N,3-dimethylbenzamide intermediate in the presence of a base (e.g., pyridine or triethylamine) to facilitate the amide bond formation.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials. The final product, chlorantraniliprole, is then isolated and purified, typically by crystallization.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of diamide insecticides starting from a 2-amino-3-methylbenzoate precursor.

Caption: Synthetic pathway for a diamide insecticide from this compound.

Caption: Generalized workflow for the synthesis of Chlorantraniliprole.

Conclusion